Ethyl 4,5-dichlorothiophene-2-carboxylate
Overview
Description
Ethyl 4,5-dichlorothiophene-2-carboxylate is a chemical compound with the molecular formula C7H6Cl2O2S and a molecular weight of 225.09 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dichlorothiophene-2-carboxylate typically involves the chlorination of thiophene derivatives followed by esterification. One common method is the reaction of 4,5-dichlorothiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the chlorination of thiophene derivatives using chlorine gas or other chlorinating agents, followed by esterification with ethanol. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dichlorothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include thiophene derivatives with substituted nucleophiles.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include alcohol derivatives of the ester group.
Scientific Research Applications
Ethyl 4,5-dichlorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dichlorothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but its unique structure allows it to participate in diverse chemical interactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chlorothiophene-3-carboxylate
- Ethyl 3,4-dichlorothiophene-2-carboxylate
- Methyl 4,5-dichlorothiophene-2-carboxylate
Uniqueness
This compound is unique due to the specific positioning of the chlorine atoms on the thiophene ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to different chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
ethyl 4,5-dichlorothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-2-11-7(10)5-3-4(8)6(9)12-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTBSWABMQAIMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562468 | |
Record name | Ethyl 4,5-dichlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130562-97-9 | |
Record name | Ethyl 4,5-dichlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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